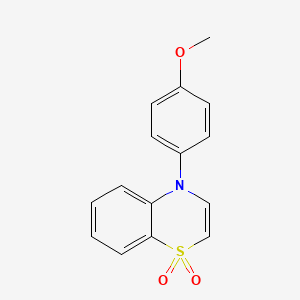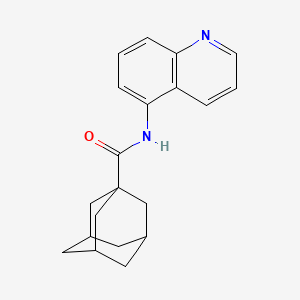![molecular formula C18H18N4O3S2 B12487252 4-(3,4-diethoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B12487252.png)
4-(3,4-diethoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(3,4-DIETHOXYPHENYL)METHYL]-12-SULFANYLIDENE-5-THIA-1,8,10,11-TETRAAZATRICYCLO[7300(2),?]DODECA-2(6),3,9-TRIEN-7-ONE is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3,4-DIETHOXYPHENYL)METHYL]-12-SULFANYLIDENE-5-THIA-1,8,10,11-TETRAAZATRICYCLO[7300(2),?]DODECA-2(6),3,9-TRIEN-7-ONE involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include diazomethane and dioxan .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity while ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
8-[(3,4-DIETHOXYPHENYL)METHYL]-12-SULFANYLIDENE-5-THIA-1,8,10,11-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-2(6),3,9-TRIEN-7-ONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the sulfanylidene group.
Reduction: This reaction can affect the tricyclic core.
Substitution: This reaction can occur at the diethoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to simpler tricyclic structures.
Aplicaciones Científicas De Investigación
8-[(3,4-DIETHOXYPHENYL)METHYL]-12-SULFANYLIDENE-5-THIA-1,8,10,11-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-2(6),3,9-TRIEN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 8-[(3,4-DIETHOXYPHENYL)METHYL]-12-SULFANYLIDENE-5-THIA-1,8,10,11-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-2(6),3,9-TRIEN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparación Con Compuestos Similares
Similar Compounds
- 2,12-Diaryl-4-(arylmethyleneamino)-8-methyl-5,6,10,11,11-pentacyano-1,3,8-triazatricyclo[7,3,0,03,7]dodeca-4,6,9-trienes
- 4,6,10,12-Tetranitro-5,11-bis(nitroimino)-2,8-dioxa-4,6,10,12-tetraaza-tricyclo[7,3,0,03,7]dodecane
Uniqueness
8-[(3,4-DIETHOXYPHENYL)METHYL]-12-SULFANYLIDENE-5-THIA-1,8,10,11-TETRAAZATRICYCLO[7300(2),?]DODECA-2(6),3,9-TRIEN-7-ONE is unique due to its combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H18N4O3S2 |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
8-[(3,4-diethoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-7-one |
InChI |
InChI=1S/C18H18N4O3S2/c1-3-24-13-6-5-11(9-14(13)25-4-2)10-21-16(23)15-12(7-8-27-15)22-17(21)19-20-18(22)26/h5-9H,3-4,10H2,1-2H3,(H,20,26) |
Clave InChI |
MQILGCVJCPSKQI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NNC4=S)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 1-benzofuran-2-carboxylate](/img/structure/B12487176.png)
![2-(4-Chlorophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name)](/img/structure/B12487182.png)
![N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]piperidin-4-amine](/img/structure/B12487187.png)
![N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-phenoxybenzamide](/img/structure/B12487191.png)

![5,5'-[1,2-Phenylenebis(oxymethylene)]bis(3-methylisoxazole)](/img/structure/B12487196.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12487197.png)
![2-[(3-Methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene](/img/structure/B12487202.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(diphenylacetyl)amino]benzoate](/img/structure/B12487210.png)
![(4R,7S)-3-hydroxy-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12487222.png)
![N-(furan-2-ylmethyl)-2-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B12487225.png)

![3-propoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12487235.png)
